N-(3-chloro-2-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide
Description
N-(3-chloro-2-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide is a fluorinated acetamide derivative characterized by its unique substitution pattern. Its molecular formula is C₁₆H₁₄ClF₂NO₃, with a molecular weight of 341.74 g/mol . The compound features:
- A 3-chloro-2-methylphenyl group attached to the acetamide nitrogen.
- A 2,2-difluoro-2-(4-methoxyphenoxy) substituent on the carbonyl carbon.
The compound is cataloged under MDL number MFCD00172826, and its structural uniqueness lies in the juxtaposition of fluorine atoms and aromatic ether linkages .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO3/c1-10-13(17)4-3-5-14(10)20-15(21)16(18,19)23-12-8-6-11(22-2)7-9-12/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOLWTSWJUASNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(OC2=CC=C(C=C2)OC)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and has a molecular weight of approximately 351.78 g/mol. It features a chloro-substituted aromatic ring, difluoromethyl group, and a methoxyphenoxy moiety, contributing to its unique biological properties.
Research indicates that this compound exhibits antimicrobial and anticancer activities. The mechanisms through which it operates include:
- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting specific enzymes involved in bacterial cell wall synthesis, thereby exerting antibacterial effects.
- Modulation of Signaling Pathways : It may interfere with cellular signaling pathways that regulate proliferation and apoptosis in cancer cells.
Antimicrobial Activity
Studies have demonstrated that the compound possesses significant antimicrobial activity against various strains of bacteria. The following table summarizes the results from several studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The presence of the methoxy group is believed to enhance the lipophilicity of the compound, facilitating better penetration into bacterial membranes.
Anticancer Activity
Research has indicated that this compound may also exhibit anticancer properties. In vitro studies have shown:
- Cell Line Tested : A549 (lung carcinoma)
- IC50 Value : Approximately 25 µM
- Mechanism : Induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a lead candidate for drug development in treating resistant infections. -
Case Study on Anticancer Potential :
In a controlled laboratory setting, the compound was tested on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 20 µM. Further analysis revealed that the compound triggers apoptosis via mitochondrial pathways, marking it as a promising candidate for further clinical evaluation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with acetamide derivatives sharing structural motifs such as halogenation, fluorination, and aromatic ether/phenoxy groups. Key differences in substituents, synthesis efficiency, and properties are highlighted.
Substituent-Driven Comparisons
A. Fluorinated Acetamides with Aromatic Ethers
N,N-Diethyl-2,2-difluoro-2-(4-methoxyphenoxy)acetamide analogs (): Compounds 2j, 2k, 2l, and 2m feature N,N-diethyl groups instead of the chloro-methylphenyl group. Its synthesis via palladium-catalyzed coupling achieved moderate to high yields (exact % unspecified) .
N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS: 579520-56-2, ): Molecular formula C₁₈H₁₈ClNO₄ (MW 347.79). Features a formyl group and ethoxy substituent instead of difluoro and methoxy groups. Impact: The formyl group introduces electrophilic reactivity, making this compound more prone to nucleophilic addition reactions compared to the target compound .
B. Non-Fluorinated Acetamides with Chloro-Methylphenyl Groups
N-(3-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide (CID 2627678, ): Molecular formula C₁₇H₁₈ClNO₃ (MW 335.78). Lacks the difluoro moiety, replacing it with a single oxygen linkage.
Observations :
- The target compound’s difluoro group likely increases metabolic stability compared to non-fluorinated analogs (e.g., compound 30 in ).
- Compounds with N,N-diethyl groups () exhibit lower molecular weights, suggesting higher volatility.
- Synthesis yields for related compounds (e.g., 82% for compound 30 ) indicate efficient routes for acetamide derivatives, though data for the target compound is unavailable.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Chloroacetyl chloride, Et₃N, CH₂Cl₂, 0°C | 75–85 | |
| Etherification | 4-Methoxyphenol, K₂CO₃, DMF, RT | 60–70 | |
| Purification | Ethyl acetate/hexane (3:7) | >95 |
Advanced: How can regioselectivity challenges during the introduction of the 4-methoxyphenoxy group be addressed?
Answer:
Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Catalyst Optimization : Use of TMSOTf (trimethylsilyl triflate) at low temperatures (−40°C) to direct substitution to the less hindered position .
- Protecting Groups : Temporary protection of reactive sites (e.g., acetyl or benzyl groups) to block competing pathways .
- Computational Pre-screening : DFT calculations (B3LYP/6-31G*) predict electrophilic susceptibility, guiding experimental design .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify substituents (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirm connectivity .
- IR Spectroscopy : Detect amide C=O stretching (~1667 cm⁻¹) and ether C-O bonds (~1240 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 430.2) and fragmentation patterns .
Advanced: How can overlapping signals in NMR spectra be resolved for structural elucidation?
Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve coupling networks and assign quaternary carbons. For example, HMBC correlates the amide carbonyl with adjacent aromatic protons .
- Variable Temperature NMR : Suppress dynamic effects (e.g., hindered rotation of the acetamide group) by cooling to −20°C .
- Computational NMR : Compare experimental shifts with B3LYP/6-311+G(d,p)-predicted values to validate assignments .
Basic: Which computational methods are suitable for predicting the compound’s electronic properties?
Answer:
- *DFT (B3LYP/6-31G)**: Models HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Becke’s exchange-correlation functional ensures accuracy for thermochemical properties .
- Vibrational Analysis : Scale factors (0.961–0.987) adjust harmonic frequencies to match experimental IR/Raman data .
Q. Table 2: Key Computed Properties
| Property | Method | Value | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | B3LYP/6-31G* | 4.2 eV | |
| Dipole Moment | B3LYP/6-311+G(d,p) | 5.8 Debye |
Advanced: How do intermolecular interactions influence the compound’s crystal packing?
Answer:
- Hydrogen Bonding : N–H···O interactions (2.8–3.0 Å) form 1D chains, while weak C–H···O contacts stabilize 3D networks .
- X-ray Diffraction : SHELXL refinement reveals dihedral angles between aromatic rings (e.g., 81.9° between acetamide and chlorophenyl groups) .
- Hirshfeld Surface Analysis : Quantifies contributions of H-bonding (≈30%) and van der Waals interactions (≈65%) to packing .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Answer:
- Enzyme Inhibition : Test against kinases or hydrolases (IC₅₀ via fluorometric assays).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) at 1–100 µM .
- Molecular Docking : AutoDock Vina predicts binding affinity to target proteins (e.g., PPAR-γ for hypoglycemic activity) .
Advanced: How can discrepancies between experimental and DFT-calculated vibrational frequencies be analyzed?
Answer:
- Anharmonic Corrections : Apply second-order perturbation theory (VPT2) to account for overtones and combination bands .
- Solvent Effects : Include implicit solvation models (e.g., PCM) to mimic experimental conditions (e.g., DMSO) .
- Scale Factor Adjustment : Optimize factors (e.g., 0.967 for B3LYP/6-31G*) using linear regression against experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
